2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(2,4-Dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide is an organic compound with a complex fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,4-Dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: : Starting from suitable aromatic precursors, the initial steps involve the formation of the benzofuro[3,2-d]pyrimidine core through a series of cyclization reactions.
N-Substitution with 4-ethylphenylacetamide: : The core structure is then subjected to N-substitution with 4-ethylphenylacetamide using reagents such as acetic anhydride and base catalysts.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using large reactors. Efficient catalysts and optimized conditions, like controlled temperatures and pressures, are used to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms can alter the compound's oxidation state.
Reduction: : Hydrogenation can lead to the reduction of certain functional groups.
Substitution: : The replacement of one functional group by another.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: : Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: : Halogenating agents, acids, or bases.
Major Products
Oxidation: : Can produce derivatives with additional carbonyl groups.
Reduction: : Can yield alcohol derivatives or fully reduced aromatic systems.
Substitution: : Can form various substituted analogs based on the reagent used.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
Biology
In biological systems, it can act as a probe for studying enzyme mechanisms or as a molecular tool in biochemical assays.
Medicine
Industry
Uses in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might relate to its structural features, allowing it to bind selectively to its targets, thus inhibiting or activating biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propylphenyl)acetamide
Uniqueness
The presence of the 4-ethylphenyl group imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets compared to its analogs.
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Properties
IUPAC Name |
2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-12-7-9-13(10-8-12)21-16(24)11-23-19(25)18-17(22-20(23)26)14-5-3-4-6-15(14)27-18/h3-10H,2,11H2,1H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUVLDASACIVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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